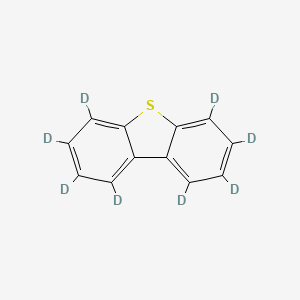

Dibenzothiophene-d8

Cat. No. B1357011

Key on ui cas rn:

33262-29-2

M. Wt: 192.31 g/mol

InChI Key: IYYZUPMFVPLQIF-PGRXLJNUSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06712955B1

Procedure details

1.5-2 g of the catalysts of Examples 1-4 were placed in a quartz boat which was in turn inserted into a horizontal quartz tube and placed into a Lindberg furnace. The temperature was raised to 370° C. in about one hour with N2 flowing at 50 cc/m, and the flow continued for 1.5 h at 370° C. N2 was switched off and 10% H2S/H2 then added to the reactor at 20 cc/m, the temperature increased to 400° C., and held there for 2 hours. The heat was then shut off and the catalyst cooled in flowing H2S/H2 to 70° C., at which point this flow was discontinued and N2 was added. At room temperature, the quartz tube was removed and the material transferred into a N2 purged glove box. Catalysts were evaluated in a 300 cc modified Carberry batch reactor designed for constant hydrogen flow. The catalyst was pilled and sized to 20/40 mesh and one gram was loaded into a stainless steel basket, sandwiched between a layer of mullite beads. 100 cc of liquid feed, containing 5 wt % dibenzothiophene in decalin was added to the autoclave. A hydrogen flow of 100 cc/min was passed through the reactor and the pressure was maintained at 3150 kPa using a back pressure regulator. The temperature was raised to 350° C. at 5-6 deg/min and run until either 50% DBT was converted or until 7 hours was reached. A small aliquot of product was removed every 30 minutes and analyzed by GC. Rate constants for the overall conversion as well as the conversion to the reaction products biphenyl (BP) and cyclohexylbenzene (CHB) were calculated as described by M. Daage and R. R. Chianelli [J. Cat. 149, 414-27 (1994)] and are shown in Table 1. As described in that article, high selectivities to cyclohexylbenzene relative to BP during the desulfurization reaction are a good indication of a catalyst with high hydrodenitrogenation activity, whereas high selectivities of BP relative to CHB indicates a catalyst with high hydrodesulfurization activity.

[Compound]

Name

quartz

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

H2S H2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

H2S H2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

catalysts

Quantity

1.75 (± 0.25) g

Type

catalyst

Reaction Step Eight

Name

Identifiers

|

REACTION_CXSMILES

|

N#N.[SH2:3].[H][H].[CH:6]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>>[CH:7]1[C:6]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=3[S:3][C:11]=2[CH:10]=[CH:9][CH:8]=1 |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

quartz

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Four

|

Name

|

H2S H2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S.[H][H]

|

Step Five

|

Name

|

H2S H2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S.[H][H]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)C1=CC=CC=C1

|

Step Eight

[Compound]

|

Name

|

catalysts

|

|

Quantity

|

1.75 (± 0.25) g

|

|

Type

|

catalyst

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

400 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

inserted into a horizontal quartz tube

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held there for 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the catalyst cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to 70° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At room temperature, the quartz tube was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the material transferred into a N2 purged glove box

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

100 cc of liquid feed, containing 5 wt % dibenzothiophene in decalin

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the autoclave

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the pressure was maintained at 3150 kPa

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature was raised to 350° C. at 5-6 deg/min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was converted or until 7 hours

|

|

Duration

|

7 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A small aliquot of product was removed every 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As described in that article, high selectivities to cyclohexylbenzene relative to BP during the desulfurization reaction

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06712955B1

Procedure details

1.5-2 g of the catalysts of Examples 1-4 were placed in a quartz boat which was in turn inserted into a horizontal quartz tube and placed into a Lindberg furnace. The temperature was raised to 370° C. in about one hour with N2 flowing at 50 cc/m, and the flow continued for 1.5 h at 370° C. N2 was switched off and 10% H2S/H2 then added to the reactor at 20 cc/m, the temperature increased to 400° C., and held there for 2 hours. The heat was then shut off and the catalyst cooled in flowing H2S/H2 to 70° C., at which point this flow was discontinued and N2 was added. At room temperature, the quartz tube was removed and the material transferred into a N2 purged glove box. Catalysts were evaluated in a 300 cc modified Carberry batch reactor designed for constant hydrogen flow. The catalyst was pilled and sized to 20/40 mesh and one gram was loaded into a stainless steel basket, sandwiched between a layer of mullite beads. 100 cc of liquid feed, containing 5 wt % dibenzothiophene in decalin was added to the autoclave. A hydrogen flow of 100 cc/min was passed through the reactor and the pressure was maintained at 3150 kPa using a back pressure regulator. The temperature was raised to 350° C. at 5-6 deg/min and run until either 50% DBT was converted or until 7 hours was reached. A small aliquot of product was removed every 30 minutes and analyzed by GC. Rate constants for the overall conversion as well as the conversion to the reaction products biphenyl (BP) and cyclohexylbenzene (CHB) were calculated as described by M. Daage and R. R. Chianelli [J. Cat. 149, 414-27 (1994)] and are shown in Table 1. As described in that article, high selectivities to cyclohexylbenzene relative to BP during the desulfurization reaction are a good indication of a catalyst with high hydrodenitrogenation activity, whereas high selectivities of BP relative to CHB indicates a catalyst with high hydrodesulfurization activity.

[Compound]

Name

quartz

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

H2S H2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

H2S H2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

catalysts

Quantity

1.75 (± 0.25) g

Type

catalyst

Reaction Step Eight

Name

Identifiers

|

REACTION_CXSMILES

|

N#N.[SH2:3].[H][H].[CH:6]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>>[CH:7]1[C:6]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=3[S:3][C:11]=2[CH:10]=[CH:9][CH:8]=1 |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

quartz

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Four

|

Name

|

H2S H2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S.[H][H]

|

Step Five

|

Name

|

H2S H2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S.[H][H]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)C1=CC=CC=C1

|

Step Eight

[Compound]

|

Name

|

catalysts

|

|

Quantity

|

1.75 (± 0.25) g

|

|

Type

|

catalyst

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

400 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

inserted into a horizontal quartz tube

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held there for 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the catalyst cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to 70° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At room temperature, the quartz tube was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the material transferred into a N2 purged glove box

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

100 cc of liquid feed, containing 5 wt % dibenzothiophene in decalin

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the autoclave

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the pressure was maintained at 3150 kPa

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature was raised to 350° C. at 5-6 deg/min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was converted or until 7 hours

|

|

Duration

|

7 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A small aliquot of product was removed every 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As described in that article, high selectivities to cyclohexylbenzene relative to BP during the desulfurization reaction

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |